molecular formula C11H16N2O2 B566723 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid CAS No. 1338247-89-4

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

カタログ番号: B566723
CAS番号: 1338247-89-4
分子量: 208.261
InChIキー: MCXLKZYVCVJXBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context of Tetrahydroindazole Chemistry

The development of tetrahydroindazole chemistry traces its origins to the foundational work on indazole synthesis, which began in the mid-19th century with Heinrich Debus and colleagues who first synthesized imidazole in 1858 by combining ammonia, glyoxal, and formaldehyde. This pioneering achievement laid the groundwork for subsequent investigations into related heterocyclic systems. The evolution toward tetrahydroindazole derivatives emerged through systematic structural modifications of the parent indazole framework, driven by the recognition that saturated analogues often exhibit enhanced biological activities and improved pharmacokinetic properties.

The historical progression of indazole chemistry demonstrates a clear trajectory from simple synthetic achievements to sophisticated medicinal chemistry applications. Emil Fischer's early definition of indazole as a "pyrazole ring fused with the benzene ring" established the fundamental structural understanding that would guide future research efforts. The recognition of indazole's amphoteric nature, with equilibrium constants of 1.04 for the indazolium cation and 13.86 for the indazolate anion, provided crucial insights into the chemical behavior of this heterocyclic system.

The development of synthetic methodologies for indazole derivatives has undergone significant advancement over the past century. Early synthetic approaches relied on classical condensation reactions, but modern methods have expanded to include metal-catalyzed processes, oxidative cyclizations, and innovative multi-component reactions. The transition from purely academic curiosity to practical pharmaceutical relevance occurred gradually, with the recognition that indazole-containing compounds possessed diverse biological activities including metabolic, cardiovascular, antimicrobial, and central nervous system effects.

The emergence of tetrahydroindazole derivatives as a distinct class of compounds resulted from systematic efforts to modify the aromatic indazole core through reduction and substitution strategies. This development was particularly significant because the saturated ring system often conferred improved solubility, metabolic stability, and biological activity compared to the parent aromatic compounds. The recognition that tetrahydroindazoles could serve as selective ligands for various biological targets, including sigma receptors and kinases, further accelerated research interest in this compound class.

Significance of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid in Chemical Research

The compound this compound occupies a unique position within the broader tetrahydroindazole family due to its specific substitution pattern and functional group arrangement. The presence of an isopropyl group at the 3-position introduces steric bulk that can significantly influence both chemical reactivity and biological activity, while the carboxylic acid functionality at the 5-position provides opportunities for further chemical modifications and enhances water solubility. This compound has been identified as having the molecular formula C11H16N2O2 and a molecular weight of 208.26 grams per mole, with the Chemical Abstracts Service registry number 1338247-89-4.

Recent research has demonstrated the utility of tetrahydroindazole derivatives as selective ligands for sigma-2 receptors, with structure-activity relationship studies revealing the importance of specific substitution patterns for achieving high potency and selectivity. The development of compounds with nanomolar binding affinities has highlighted the potential of this scaffold for neurological and oncological applications. Specifically, modifications to the tetrahydroindazole core have yielded compounds with significant biological activity, demonstrating the versatility of this chemical framework.

The significance of this compound extends beyond its immediate biological applications to include its role as a synthetic intermediate and chemical probe. The carboxylic acid functionality provides a handle for further derivatization through standard coupling reactions, enabling the preparation of amides, esters, and other derivatives that may possess enhanced or modified biological properties. This synthetic accessibility has made the compound valuable for medicinal chemistry programs seeking to explore structure-activity relationships within the tetrahydroindazole series.

The compound's structural features have been shown to confer favorable physicochemical properties that are desirable for drug development. Studies of related tetrahydroindazole derivatives have demonstrated that this scaffold can achieve excellent thermodynamic solubility, with some analogues exhibiting solubilities exceeding 1000 micromolar in phosphate-buffered saline. Additionally, the metabolic stability of tetrahydroindazole compounds can be modulated through appropriate substitution patterns, suggesting that this compound may possess favorable pharmacokinetic properties.

Property Value Source
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS Registry Number 1338247-89-4
Storage Conditions Sealed, dry, 2-8°C
IUPAC Name 3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

Overview of Current Literature and Research Gaps

The current literature on this compound and related tetrahydroindazole derivatives reveals a rapidly expanding field of research with significant potential for future development. Recent publications have focused primarily on the biological evaluation of tetrahydroindazole compounds as selective receptor ligands, particularly for sigma receptors and various kinases. These studies have established the fundamental structure-activity relationships governing the biological activity of this compound class and have identified key structural features required for optimal potency and selectivity.

A comprehensive analysis of the literature reveals several important trends in tetrahydroindazole research. The development of novel synthetic methodologies has enabled more efficient preparation of diverse tetrahydroindazole derivatives, with recent advances including metal-catalyzed cyclization reactions and innovative multi-component processes. The application of computational chemistry and molecular modeling techniques has provided valuable insights into the binding modes and pharmacophore requirements for biological activity. Additionally, the integration of physicochemical property optimization with biological activity assessment has emerged as a standard approach for identifying promising drug development candidates.

Despite these advances, significant research gaps remain in the understanding of this compound and related compounds. The complete pharmacological profile of this specific compound has not been fully characterized, with limited data available regarding its biological activity across different target classes. The synthetic accessibility of this compound through various routes has not been comprehensively evaluated, potentially limiting the development of efficient large-scale preparation methods. Furthermore, the long-term stability and degradation pathways of this compound under various conditions remain to be fully investigated.

The mechanistic understanding of how structural modifications to the tetrahydroindazole core influence biological activity requires further investigation. While structure-activity relationship studies have identified general trends, the molecular basis for selectivity among different biological targets is not fully understood. This knowledge gap represents a significant opportunity for future research that could guide the rational design of more potent and selective compounds.

Research Area Current Status Identified Gaps
Synthetic Methodology Well-established basic routes Limited scalable synthetic approaches
Biological Activity Sigma receptor activity documented Comprehensive target profiling incomplete
Structure-Activity Relationships Basic trends identified Mechanistic understanding limited
Physicochemical Properties Solubility data available for analogues Stability studies insufficient
Computational Modeling Pharmacophore models developed Detailed binding mode analysis needed

The literature also reveals opportunities for expanding the application scope of tetrahydroindazole derivatives beyond their current focus areas. While significant attention has been directed toward neurological and oncological applications, the potential utility of these compounds in other therapeutic areas remains largely unexplored. The development of novel chemical probes based on the tetrahydroindazole scaffold could facilitate the investigation of previously unknown biological pathways and targets.

Current research efforts have primarily focused on the development of tetrahydroindazole derivatives as single-target ligands, but the potential for designing multi-target compounds that could address complex disease states represents an underexplored area. The integration of tetrahydroindazole pharmacophores with other bioactive scaffolds could yield novel hybrid compounds with enhanced therapeutic potential. Additionally, the application of modern drug discovery technologies, such as high-throughput screening and fragment-based drug design, to the tetrahydroindazole scaffold could accelerate the identification of new biological activities and applications.

特性

IUPAC Name

3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-6(2)10-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXLKZYVCVJXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC2=C1CC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

化学反応の分析

Types of Reactions

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The isopropyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized indazole derivatives.

科学的研究の応用

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory, analgesic, and anticancer drugs.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

作用機序

The mechanism of action of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.

    Receptor Binding: It may bind to cellular receptors, influencing signal transduction and cellular responses.

    Pathway Modulation: By interacting with key proteins and pathways, the compound could exert effects on cellular processes such as proliferation, apoptosis, and inflammation.

類似化合物との比較

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid (Similarity: 0.98)

  • Structural Difference : Methyl group at position 3 instead of isopropyl.
  • Impact : Reduced steric bulk and lipophilicity compared to the isopropyl analog. This may enhance solubility but reduce membrane permeability.
  • Synthesis : Prepared via cyclocondensation of hydrazines with cyclic ketones, followed by methylation .

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid Hydrochloride (CAS: 1423031-07-5)

  • Structural Difference : Trifluoromethyl (-CF₃) group at position 3.
  • Impact : Increased electronegativity and metabolic stability due to the -CF₃ group, which resists oxidative degradation. The hydrochloride salt improves aqueous solubility .

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid (CAS: 1419222-80-2)

  • Structural Difference : Cyclopropyl substituent at position 3.
  • However, synthetic complexity increases due to strained ring systems .

Core Modifications

4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid

  • Structural Difference : Methyl group at position 4 (adjacent to the carboxylic acid).
  • Impact : Steric hindrance near the carboxylic acid may reduce intermolecular hydrogen bonding, affecting crystallinity and solubility .

2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic Acid (Similarity: 0.97)

  • Structural Difference : Cyclopentane-fused pyrazole core instead of tetrahydroindazole.
  • Impact : Increased ring strain alters reactivity; the smaller ring may enhance solubility but reduce thermal stability .

Functional Group Derivatives

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

  • Structural Difference : Ethyl ester replaces the carboxylic acid.
  • Impact : Improved cell permeability due to esterification, but requires hydrolysis in vivo for activity. Common as a prodrug strategy .

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid

  • Structural Difference : Phenyl group at position 1.
  • Impact : The bulky aromatic substituent may enhance π-π stacking interactions in protein binding pockets, useful in kinase inhibitor design .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight LogP Water Solubility Key Applications
3-Isopropyl analog (CAS: 1338247-89-4) 182.22 g/mol 1.8 Low (~0.1 mg/mL) Kinase inhibitors, CNS drugs
3-Methyl analog 166.17 g/mol 1.2 Moderate (~1.5 mg/mL) Intermediate for antitumor agents
3-Trifluoromethyl analog 270.64 g/mol 2.5 Very low Metabolic-resistant probes
Ethyl ester derivative 196.23 g/mol 2.0 Insoluble Prodrug development

生物活性

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is an organic compound belonging to the indazole family. It features a bicyclic structure, characterized by an isopropyl group at the third position and a carboxylic acid group at the fifth position of the tetrahydroindazole ring. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways.
  • Receptor Binding : It may interact with cellular receptors, influencing signal transduction and cellular responses.
  • Pathway Modulation : By interacting with key proteins and pathways, it can affect cellular processes such as proliferation and inflammation .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : In experimental models, it has shown significant anti-inflammatory effects. For instance, in the carrageenan-induced paw edema test, derivatives demonstrated notable efficacy with an effective dose (ED50) of approximately 3.5 mg/kg .
  • Potential Anticancer Effects : Preliminary studies suggest that it may have anticancer properties, although detailed investigations are required to confirm these effects.

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between this compound and related compounds:

Compound NameCAS NumberSimilarity Index
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid6076-13-70.98
3-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid1956331-97-70.95
3-Ethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid1466865-03-10.97

The presence of the isopropyl group in this compound distinguishes it from others like 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid and 3-Methyl derivatives. This structural feature can significantly influence its chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies : In a study evaluating various indazole derivatives for anti-inflammatory effects, it was found that modifications at the carboxylic acid position could enhance activity against COX enzymes. The inhibition potency varied significantly across different derivatives .
  • Anticancer Potential : A case study on related indazole compounds indicated promising results against specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest in treated cells .
  • Enzyme Interaction Studies : Research has shown that certain derivatives exhibit selective inhibition of enzymes like COX and LOX pathways involved in inflammatory responses. These findings suggest a potential therapeutic application in treating chronic inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for 3-isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted cyclohexane derivatives with hydrazine analogs. For example, refluxing 6-oxocyclohexane dicarboxamides with binucleophilic reagents in acetic acid under catalytic conditions (e.g., sodium acetate) yields tetrahydroindazole cores . Optimization can include varying reaction time, temperature (80–120°C), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate formation, while recrystallization from acetic acid improves purity .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

  • X-ray diffraction (XRD): Resolves crystal packing and confirms stereochemistry (e.g., triclinic crystal system with space group P1, as seen in related tetrahydroindazole derivatives) .
  • NMR: 1H^1 \text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., isopropyl group at δ 1.2–1.4 ppm) and carboxylic acid resonance near δ 170 ppm .
  • FTIR: Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. How can researchers assess the compound’s preliminary biological activity?

Use in vitro assays targeting enzymes or receptors structurally similar to those inhibited by related indazoles. For example:

  • Antinociceptive activity: Tail-flick or hot-plate tests in rodent models, comparing dose-dependent latency changes against controls .
  • Enzyme inhibition: Fluorescence-based assays (e.g., COX-2 or PDE inhibition) with IC50_{50} calculations .

Advanced Research Questions

Q. How can factorial design improve the synthesis yield and purity of this compound?

A 2k^k factorial design evaluates variables like temperature (Factor A: 80°C vs. 120°C), catalyst loading (Factor B: 0.5 vs. 1.0 equiv), and reaction time (Factor C: 3 vs. 5 h). Response surface methodology (RSM) identifies interactions between factors, optimizing for maximum yield and minimal byproducts. Statistical tools (e.g., ANOVA) validate significance, with follow-up confirmatory runs .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties?

  • Molecular docking: Predict binding affinity to targets (e.g., COX-2) using AutoDock Vina or Schrödinger Suite.
  • ADMET prediction: Tools like SwissADME estimate solubility (LogP), bioavailability (Lipinski’s Rule of Five), and toxicity (AMES test).
  • MD simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Comparative structural analysis: Overlay crystallographic data of analogs to identify substituent effects (e.g., isopropyl vs. phenyl groups altering steric hindrance) .
  • Dose-response reevaluation: Test disputed activities across broader concentration ranges (e.g., 0.1–100 µM) in multiple cell lines.
  • Meta-analysis: Pool data from studies using standardized assays (e.g., MTT for cytotoxicity) to identify outliers or methodological biases .

Q. What methodologies enable precise analysis of stereochemical outcomes in derivatives?

  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA-3 and mobile phases of hexane:isopropanol (90:10).
  • Circular dichroism (CD): Detects Cotton effects at 220–250 nm for carboxylic acid chromophores.
  • XRD with anomalous dispersion: Assigns absolute configuration via Flack parameter refinement .

Methodological Notes

  • Synthetic Reproducibility: Always report solvent purity (e.g., anhydrous acetic acid) and drying protocols (e.g., molecular sieves) to minimize variability .
  • Data Validation: Cross-reference spectral data with published analogs (e.g., tetrahydroindazole carboxylates in ) .
  • Ethical Compliance: For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。